3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene
Overview
Description
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Chemistry and Synthesis of Heterocycles
The compound 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene, belonging to the pyrazole class, shows significant potential as a building block in the synthesis of heterocyclic compounds. This class of compounds, including pyrazoles, is used extensively as synthons in organic chemistry for the development of biologically active compounds. They have been found to possess a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015). Pyrazoles are also significant in the synthesis of dyes and other heterocycles due to their unique reactivity (Gomaa & Ali, 2020).
2. Pharmacological Applications
This compound and its derivatives exhibit a wide spectrum of biological activities. Particularly, methyl substituted pyrazoles have been recognized as potent medicinal scaffolds showing significant effects in various domains of medicinal chemistry. The literature highlights their application in fields such as antimicrobial, anticancer, anti-inflammatory, and antiviral drug design. The importance of pyrazole scaffolds in the development of anti-inflammatory and antiviral drugs is noteworthy, with these compounds showing promise against targets like HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. The combination of pyrazole with other pharmacophores in molecules is instrumental in developing novel therapeutic agents (Karati et al., 2022).
3. Biological Activities and Therapeutic Targets
The compound's derivatives have been shown to have extensive biological functions. They are potent as antimicrobial, anticancer, and antimalarial therapeutic agents against multiple targets like DNA gyrase, topoisomerase IV, Hsp90, and several kinase enzymes. The structural diversity and potential of pyrazoles in biological applications are remarkable, making them a focal point of interest for researchers in pharmaceutical and medicinal chemistry (Karati et al., 2022).
4. Microwave-Assisted Synthesis and Applications
The use of microwave energy in the synthesis of heterocyclic systems, including pyrazoles, has been recognized for its advantages such as cleaner chemistry, reduced reaction times, improved yield efficiency, product quality, and safety. This method aligns with environmentally friendly techniques and allows for high yields of products at reduced energy costs. The relevance of microwave-assisted synthesis in creating five-membered azaheterocyclic systems, of which pyrazoles are a part, highlights the importance of this approach in pharmaceutical and medicinal chemistry (Sakhuja et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[32Similar compounds such as indole derivatives and imidazole-containing compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[32Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit certain enzymes, leading to the disruption of specific biochemical pathways .
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, disrupting the normal functioning of these pathways and leading to various downstream effects .
Result of Action
The molecular and cellular effects of 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[32Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]oct-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-14-11(4-5-12-14)8-6-9-2-3-10(7-8)13-9/h4-6,9-10,13H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGNXUOPHQALPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC3CCC(C2)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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